molecular formula C9H15NO5S B1443124 tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate CAS No. 1108658-38-3

tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

Número de catálogo: B1443124
Número CAS: 1108658-38-3
Peso molecular: 249.29 g/mol
Clave InChI: SHRAAPJUZKMNEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate is a high-purity chemical compound with the molecular formula C9H15NO5S and a molecular weight of 249.29 g/mol . This reagent features a tert-butoxycarbonyl (Boc) protected sulfonamide group and a reactive formyl moiety on a cyclopropane ring, making it a valuable synthetic intermediate for constructing complex molecules. Its primary research application is as a specialized building block in organic synthesis, particularly in the development of pharmaceutical compounds and novel chemical entities. The reactive aldehyde (formyl) group is amenable to further transformations such as condensation and nucleophilic addition, while the sulfonyl carbamate group can serve as a key functionality in medicinal chemistry. Compounds within this class are frequently utilized in the synthesis of active pharmaceutical ingredients and as key intermediates for tyrosine kinase inhibitors and other biologically active molecules . The Boc protecting group can be readily removed under mild acidic conditions to reveal the free amine, enabling further functionalization . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

tert-butyl N-(1-formylcyclopropyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S/c1-8(2,3)15-7(12)10-16(13,14)9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRAAPJUZKMNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide on the Proposed Mechanism of Action of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates the posited mechanism of action for the novel compound, tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate. In the absence of direct empirical data for this specific molecule, this paper synthesizes established principles from medicinal chemistry and pharmacology to propose a well-grounded hypothesis. Drawing upon the known reactivity of its constituent functional groups—the formyl moiety, the cyclopropyl ring, and the N-sulfonylcarbamate core—we postulate that this compound functions as a covalent inhibitor. The central hypothesis is that the electrophilic formyl group acts as a "warhead," forming a covalent adduct with a nucleophilic residue within the active site of a target protein, leading to irreversible inhibition. This guide will further elaborate on the potential roles of the cyclopropyl and N-sulfonylcarbamate groups in target recognition and binding, and propose a comprehensive experimental framework to validate this mechanistic hypothesis.

Introduction: Unveiling a Potential Covalent Inhibitor

The field of drug discovery is in a perpetual quest for molecules with high potency and specificity. Covalent inhibitors, which form a stable, covalent bond with their biological target, represent a powerful class of therapeutics known for their prolonged duration of action and high efficiency[1][2]. The chemical structure of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (Figure 1) presents a compelling case for its classification as a potential covalent inhibitor.

Figure 1: Chemical Structure of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

A 2D representation of the title compound, highlighting the key functional groups: the tert-butoxycarbonyl (Boc) protecting group, the N-sulfonylcarbamate core, the cyclopropyl ring, and the formyl (aldehyde) group.

This guide will deconstruct the molecule to analyze the probable contribution of each functional group to its biological activity, culminating in a proposed mechanism of action.

Deconstruction of a Putative Covalent Inhibitor: Functional Group Analysis

The unique combination of a formyl group, a cyclopropyl ring, and an N-sulfonylcarbamate moiety suggests a multi-faceted interaction with a biological target.

The Formyl Group: A Reactive Electrophilic "Warhead"

The aldehyde functionality, in this case a formyl group, is a well-documented electrophilic "warhead" in covalent drug design[3][4]. Aldehydes can readily react with nucleophilic amino acid residues commonly found in the active sites of enzymes, such as the thiol group of cysteine or the epsilon-amino group of lysine[1][5]. This reaction typically proceeds through the formation of a Schiff base with lysine or a hemithioacetal with cysteine, leading to a stable covalent bond and, consequently, irreversible inhibition of the protein's function (Figure 2). The presence of the formyl group is the strongest indicator that tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate is designed to act as a covalent inhibitor.

The Cyclopropyl Ring: A Conformationally Rigid Scaffold with Potential for Bioactivation

The cyclopropyl group is a recurring motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and improve metabolic stability[6]. In the context of enzyme inhibitors, the strained three-membered ring can also participate in the mechanism of action. In some instances, the cyclopropane ring can undergo enzyme-catalyzed ring-opening, leading to a reactive intermediate that covalently modifies the enzyme[7][8]. While the primary role of the cyclopropyl group in the title compound is likely to provide a rigid scaffold for optimal presentation of the formyl "warhead" to the target, the possibility of its involvement in a more complex, mechanism-based inhibition cannot be entirely discounted[9][10].

The N-sulfonylcarbamate Core: A Modulator of Reactivity and Specificity

The N-sulfonylcarbamate moiety is a less common functional group in pharmaceuticals compared to sulfonamides or simple carbamates. Sulfonamides are a cornerstone of modern medicine, known for their wide range of biological activities, often as enzyme inhibitors[11][12][13]. Carbamates are also recognized as effective inhibitors of various enzymes, most notably serine hydrolases[14][15]. The combination of these two functionalities in an N-sulfonylcarbamate suggests a role in fine-tuning the electronic properties of the molecule, thereby influencing the reactivity of the formyl group. Furthermore, this core structure, along with the tert-butyl group, will play a crucial role in the non-covalent interactions that guide the inhibitor to the active site of its specific target protein. There is also precedent for N-acyl sulfonamides to directly participate in covalent bond formation by acylating lysine residues[16].

Proposed Mechanism of Action: Covalent Target Inhibition

Based on the analysis of its constituent functional groups, we propose that tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate acts as a covalent inhibitor . The proposed mechanism unfolds in a two-step process:

  • Initial Non-covalent Binding: The inhibitor first docks into the active site of its target protein. This initial binding is driven by non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces) between the N-sulfonylcarbamate core, the cyclopropyl ring, and the tert-butyl group of the inhibitor and the amino acid residues of the active site. This initial, reversible binding event orients the inhibitor optimally for the subsequent covalent reaction.

  • Covalent Bond Formation: Once properly positioned, the electrophilic carbon of the formyl group is attacked by a nucleophilic residue (e.g., Cys or Lys) in the active site of the target protein. This results in the formation of a stable, covalent bond, leading to the irreversible inactivation of the protein.

This proposed mechanism is illustrated in the following diagram:

G cluster_0 Inhibitor tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate Non-covalent Non-covalent Binding Complex (Reversible) Inhibitor->Non-covalent Non-covalent interactions (H-bonding, hydrophobic, etc.) Target Target Protein (with nucleophilic residue, e.g., Cys, Lys) Target->Non-covalent Covalent Covalent Adduct (Irreversible Inhibition) Non-covalent->Covalent Nucleophilic attack by Cys or Lys on formyl group

Sources

Physicochemical Profiling and Analytical Workflows for tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate: Molecular Weight and Exact Mass Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pharmacophore Building Block

In modern fragment-based drug discovery and peptidomimetic synthesis, tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (CAS: 1108658-38-3) serves as a highly specialized intermediate [1]. It is predominantly utilized to engineer the P1 or P1' capping regions of macrocyclic protease inhibitors (such as those targeting the HCV NS3/4A protease). The molecule integrates three distinct synthetic handles: a sterically constrained cyclopropane core, an electrophilic formyl group (aldehyde), and a Boc-protected sulfonamide.

Understanding the precise molecular weight and exact mass of this compound is not merely a stoichiometric requirement; it is a critical parameter for High-Resolution Mass Spectrometry (HRMS) tracking during complex, multi-step orthogonal syntheses where isobaric interferences are common [2].

Quantitative Data: Molecular Weight vs. Exact Mass

In synthetic workflows, a strict distinction must be made between the average molecular weight (used for bulk stoichiometric calculations) and the monoisotopic exact mass (used for HRMS identification).

Table 1 summarizes the core physicochemical metrics of the compound.

Physicochemical PropertyValue / Specification
Chemical Name tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
CAS Number 1108658-38-3
Molecular Formula C9H15NO5S
Molecular Weight (Average) 249.28 g/mol
Exact Mass (Monoisotopic) 249.0671 Da
Target [M-H]⁻ Ion Exact Mass 248.0598 Da
Target [M+Na]⁺ Ion Exact Mass 272.0563 Da
LogP (Estimated) 1.2 – 1.5

Causality Note: The molecular weight of 249.28 g/mol accounts for the natural isotopic distribution of elements (e.g., Carbon-13, Sulfur-34). However, for structural validation, the exact mass of 249.0671 Da—calculated using only the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O, 32 S)—is the definitive metric for identifying the intact precursor [3].

Structural Significance in Drug Design

The architecture of this building block is deliberately designed to facilitate divergent synthetic pathways. The formyl group allows for carbon-carbon or carbon-nitrogen bond formation (via Wittig olefination or reductive amination), while the Boc-carbamate protects the acidic sulfonamide nitrogen from unwanted nucleophilic attacks during upstream coupling.

G A tert-butyl N-[(1-formylcyclopropyl) sulfonyl]carbamate B Formyl Group (-CHO) Electrophilic Handle A->B Functionalization C Boc-Sulfonamide Protected P1' Moiety A->C Deprotection D Cyclopropane Core Conformational Restraint A->D Structural Base E Peptidomimetic API (e.g., Protease Inhibitor) B->E Reductive Amination / Wittig C->E Amide Coupling D->E Target Binding

Logical mapping of the building block's structural motifs to API design.

Analytical Characterization: Self-Validating LC-HRMS Protocol

To verify the exact mass of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate, standard nominal mass spectrometry is insufficient. The compound's aldehyde moiety is highly reactive, and the Boc group is prone to in-source fragmentation. Therefore, a highly controlled Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

Mechanistic Causality in Protocol Design
  • Solvent Selection: Aldehydes readily react with primary alcohols (like methanol) to form hemiacetals, artificially increasing the exact mass by +32.026 Da. Acetonitrile (MeCN) is mandated as the organic modifier to preserve the structural integrity of the formyl group.

  • Ionization Mode: The N-Boc-sulfonamide proton is highly acidic due to the dual electron-withdrawing effects of the sulfonyl and carbamate groups (pKa ~ 4.5). Utilizing Electrospray Ionization Negative Mode (ESI-) ensures quantitative deprotonation, yielding a pristine [M-H]⁻ ion at m/z 248.0598 without the complex adduct formation or Boc-cleavage (-100 Da) typically seen in ESI+ [4].

G Step1 Sample Prep Acetonitrile/Water (1:1) 0.1% Formic Acid Step2 Chromatography C18 Column Gradient Elution Step1->Step2 Step3 Ionization (ESI-) Deprotonation to [M-H]- m/z 248.0598 Step2->Step3 Step4 Step4 Step3->Step4 Step5 Data Processing Exact Mass Extraction Isotope Pattern Matching Step4->Step5

Step-by-step LC-HRMS workflow for exact mass validation.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (MeCN) to create a 1 mg/mL stock.

  • Dilute to 1 µg/mL using MeCN/Water (50:50, v/v) containing 0.1% Formic Acid. Do not use Methanol.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS Acquisition

  • Operate the mass spectrometer (Orbitrap or Q-TOF) in ESI-negative mode.

  • Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C to prevent thermal degradation of the Boc group.

  • Acquire data in full scan mode (m/z 100–1000) at a resolution of 70,000 (at m/z 200).

Step 4: Self-Validating Data Processing

  • Primary Validation: Extract the ion chromatogram for the exact mass m/z 248.0598. The mass error must be 5 ppm.

  • Secondary Validation (The Self-Validating Checkpoint): To confirm the presence of the sulfonyl group, analyze the M+2 isotopic peak (m/z 250.0556). Because Sulfur-34 has a natural abundance of ~4.25%, the intensity of the [M-H+2]⁻ peak must be approximately 4.5% to 5.0% of the monoisotopic [M-H]⁻ peak. If this specific isotopic ratio is absent, the compound is structurally compromised or misidentified.

Conclusion

tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate is a sophisticated intermediate requiring precise analytical handling. By understanding the causality between its structural moieties—specifically the reactive aldehyde and the acidic Boc-sulfonamide—scientists can design robust, self-validating HRMS protocols. Relying on its monoisotopic exact mass (249.0671 Da) rather than its average molecular weight ensures high-fidelity tracking throughout complex pharmaceutical synthesis.

References

  • NextSDS Chemical Database. tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate — Chemical Substance Information (CAS: 1108658-38-3). Retrieved from [Link]

  • PubChem. Exact Mass and Monoisotopic Mass Computations for C9H15NO5S. National Center for Biotechnology Information. Retrieved from[Link]

thermodynamic stability of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermodynamic Stability of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

Abstract

This technical guide provides a comprehensive framework for assessing the . The document is structured to provide researchers, scientists, and drug development professionals with both theoretical insights and practical, field-proven methodologies. By dissecting the molecule's structural components, we will postulate potential degradation pathways and outline a robust experimental plan for forced degradation studies in line with regulatory expectations. The protocols described herein are designed as self-validating systems to ensure scientific integrity and generate reliable data for formulation development and shelf-life determination.

Introduction: The Significance of Stability in Drug Development

The molecule, tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate, combines several functional groups of interest in medicinal chemistry: a sulfonamide, a carbamate, and a strained cyclopropyl ring bearing an aldehyde. Such a combination suggests potential applications where these moieties contribute to biological activity and favorable pharmacokinetic profiles. The cyclopropyl group, for instance, can enhance metabolic stability and provide conformational rigidity.[1][2] However, the inherent reactivity of the formyl group and the potential lability of the N-sulfonylcarbamate and cyclopropylamine precursor present significant challenges to the molecule's thermodynamic stability.

A thorough understanding of a compound's intrinsic stability is a cornerstone of drug development. It influences formulation design, packaging, storage conditions, and ultimately, the safety and efficacy of the final drug product. Forced degradation studies are an indispensable tool, providing critical insights into potential degradation pathways and enabling the development of stability-indicating analytical methods.[3][4] This guide will provide a detailed roadmap for evaluating the stability of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate.

Molecular Structure Analysis and Potential Liabilities

The thermodynamic stability of the target molecule is intrinsically linked to the stability of its constituent functional groups. A proactive analysis of the structure (Figure 1) allows us to anticipate potential degradation hotspots.

Figure 1: Structure of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

cluster_groups Key Functional Groups mol tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate boc tert-butoxycarbonyl (Boc) Group mol->boc Potential acid lability, thermal decomposition sulfonamide N-sulfonyl Carbamate mol->sulfonamide Susceptible to nucleophilic attack, hydrolysis of S-N bond cyclopropyl 1-Formylcyclopropyl Moiety mol->cyclopropyl Ring strain, potential for ring-opening and oxidation

Caption: Key functional groups and their potential stability liabilities.

  • N-sulfonyl Carbamate: This is arguably the most reactive part of the molecule. The sulfonamide S-N bond can be susceptible to cleavage under hydrolytic conditions (both acidic and basic).[5][6] The presence of the electron-withdrawing sulfonyl group can make the carbamate carbonyl more electrophilic and prone to nucleophilic attack. Hydrolysis of similar N-arylsulfonylcarbamates has been shown to proceed via attack at the carbamate carbonyl, leading to the parent sulfonamide and products derived from the carbamate portion.[7]

  • tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is notoriously labile under acidic conditions.[8] This instability could lead to the formation of the corresponding N-unsubstituted sulfonamide. Thermal degradation of the Boc group is also a known pathway, which could be relevant during manufacturing or storage at elevated temperatures.[8]

  • 1-Formylcyclopropyl Moiety: The aldehyde (formyl) group is susceptible to oxidation, potentially forming a carboxylic acid. The cyclopropyl ring itself, especially when substituted with an electron-withdrawing group, can undergo nucleophilic ring-opening, although it generally enhances metabolic stability against CYP-mediated oxidation.[2][9] The combination of a nitrogen atom and the three-membered ring can create a reactive system where ring strain is a driving force for ring-opening reactions.[10]

Postulated Degradation Pathways

Based on the analysis of the functional groups, we can propose several degradation pathways that should be investigated during forced degradation studies.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_other Other Stress Conditions parent tert-butyl N-[(1-formylcyclopropyl) sulfonyl]carbamate acid_hydrolysis Acidic Hydrolysis (Boc Cleavage) parent->acid_hydrolysis H+ base_hydrolysis Basic Hydrolysis (S-N Cleavage) parent->base_hydrolysis OH- ring_opening Hydrolytic Ring Opening parent->ring_opening H2O, pH aldehyde_ox Aldehyde Oxidation to Carboxylic Acid parent->aldehyde_ox [O] cyclopropyl_ox Oxidative Ring Cleavage parent->cyclopropyl_ox [O] photolysis Photolytic Degradation (e.g., S-N Cleavage) parent->photolysis hv thermal Thermal Degradation (Boc Cleavage) parent->thermal Δ

Caption: Postulated degradation pathways under various stress conditions.

Experimental Design for Thermodynamic Stability Assessment

A forced degradation study is essential to experimentally verify the postulated degradation pathways and identify any unexpected liabilities.[4] This involves subjecting the compound to a range of stress conditions more severe than those it would encounter during storage and distribution.[3]

Stress Conditions

The following table outlines the recommended stress conditions based on ICH Q1A guidelines.[3] A concentration of 1 mg/mL of the compound in a suitable solvent is a typical starting point.

Stress ConditionRecommended ParametersPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hBoc group cleavage, S-N bond cleavage
Base Hydrolysis 0.1 M NaOH at 60 °C for 24hS-N bond cleavage, cyclopropyl ring opening
Neutral Hydrolysis Water at 60 °C for 24hBaseline hydrolysis
Oxidative 3% H₂O₂ at room temperature for 24hAldehyde oxidation, cyclopropyl oxidation
Photolytic ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)S-N bond cleavage, other radical-mediated pathways
Thermal (Solid) 80 °C for 48hBoc group cleavage, general decomposition
Thermal (Solution) 60 °C in solvent for 48hBoc group cleavage, general decomposition
Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique for thermally labile molecules like carbamates.[11][12]

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution to ensure separation of degradants with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 220 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Sample Preparation: Dilute the stressed samples with the initial mobile phase composition to a known concentration (e.g., 0.1 mg/mL).

Characterization of Degradation Products

Once significant degradation is observed and peaks are resolved by HPLC, the next step is to identify the structure of the degradation products.

Workflow for Degradant Identification

G start Stressed Sample with Degradation Products hplc HPLC-UV/PDA Analysis (Quantitation & Peak Purity) start->hplc lcms LC-MS/MS Analysis (Molecular Weight & Fragmentation) hplc->lcms isolate Preparative HPLC or Flash Chromatography (Isolation of Major Degradants) lcms->isolate If necessary for complex structures elucidate Structure Elucidation of Degradation Products lcms->elucidate nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) (Structural Elucidation) isolate->nmr nmr->elucidate

Caption: A typical workflow for the identification and characterization of degradation products.

  • LC-MS/MS: This is the primary tool for initial identification. It provides the molecular weight of the degradation products and fragmentation patterns that can give clues to their structure.[5]

  • Preparative HPLC/Flash Chromatography: For unambiguous structure confirmation, major degradation products may need to be isolated in sufficient quantities for NMR analysis.[3]

  • NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques, provide definitive structural information.

Data Interpretation and Reporting

The results of the forced degradation study should be compiled to create a comprehensive stability profile of the molecule.

  • Mass Balance: Account for the total amount of the drug substance after degradation. A good mass balance (95-105%) indicates that all major degradation products have been detected.

  • Degradation Pathway Map: Construct a definitive map of the degradation pathways based on the identified structures.

  • Kinetic Analysis: For key degradation pathways, determine the reaction kinetics (e.g., zero-order, first-order) to predict the rate of degradation under various conditions.

Conclusion

The is a critical attribute that must be thoroughly investigated to support its development as a potential therapeutic agent. The molecule's composite structure, featuring a labile N-sulfonylcarbamate, an acid-sensitive Boc group, and a reactive formylcyclopropyl moiety, necessitates a rigorous stability assessment. The theoretical analysis presented here suggests a high potential for degradation via hydrolysis and oxidation.

By implementing a systematic forced degradation study as outlined in this guide, researchers can elucidate the intrinsic stability of the molecule, identify its degradation products, and develop a validated, stability-indicating analytical method. This knowledge is fundamental for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of any resulting drug product.

References

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed.
  • METHODS OF ANALYSIS BY THE U.S.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Gas Chromatography Methods for Carbamate Analysis: Applic
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chrom
  • degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. Benchchem.
  • Advances in the Synthesis of Cyclopropylamines.
  • Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
  • Degradation of sulfonamides as a microbial resistance mechanism.
  • Overview of sulfonamide biodegradation and the relevant p
  • Forced Degradation Studies for Biopharmaceuticals.
  • Buy Tert-butyl cyclopropylsulfamoylcarbam
  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastew
  • Tert-butyl n-[(1-formylcyclopropyl)
  • The efficient degradation and mechanism of sulfamethoxazole using ZnO/ZnIn2S4 heterojunction under visible light. Frontiers.
  • Synthesis of tert-butyl (substituted benzamido)
  • CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Metabolically Stable tert-Butyl Replacement. PubMed.
  • Metabolically Stable tert-Butyl Replacement. PMC.
  • tert-Butyl (1-formylcyclopropyl)
  • An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, particularly in the development of antiviral therapeutics such as Hepatitis C Virus (HCV) NS3/4A protease inhibitors, the architectural precision of building blocks is paramount. tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (CAS: 1108658-38-3) is a highly specialized, bifunctional intermediate. The cyclopropyl-sulfonylcarbamate motif provides critical hydrogen-bonding interactions and conformational rigidity within the P1-P1' pocket of protease enzymes, while the highly reactive formyl group serves as a versatile synthetic handle for downstream functionalization.

This whitepaper provides an authoritative guide on sourcing this critical intermediate, establishing a self-validating analytical quality control system, and executing high-yield synthetic applications.

Chemical Identity and Quantitative Specifications

Before initiating any procurement or synthesis, it is critical to establish the exact physicochemical parameters of the target compound. The data below summarizes the structural and safety profile of CAS 1108658-38-3[1][2].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
CAS Registry Number 1108658-38-3
Molecular Formula C9H15NO5S
Molecular Weight 249.28 g/mol
Monoisotopic Mass 249.0671 Da
InChIKey SHRAAPJUZKMNEU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C=O

Table 2: Hazard Classifications (GHS) [1]

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation 2H315Causes skin irritation.
Eye Irritation 2AH319Causes serious eye irritation.
STOT SE 3H336May cause drowsiness or dizziness.

Supplier Landscape and Procurement Strategy

The commercial availability of CAS 1108658-38-3 has expanded due to its utility in peptidomimetic drug design. However, the presence of a reactive aldehyde necessitates stringent supplier qualification.

Key Suppliers:

  • Sigma-Aldrich (Merck): Recognized for high-purity analytical standards[3].

  • BLD Pharm: Provides extensive lot-specific documentation, including NMR and LC-MS data[4].

  • AK Scientific: A reliable source for bulk and custom synthesis quantities[5].

Procurement Causality & Logistics: When selecting a supplier, prioritize those who provide transparent, lot-specific analytical data (COA, 1 H-NMR, LC-MS) prior to purchase[4]. The formyl group on the cyclopropyl ring is highly susceptible to autoxidation, converting the aldehyde into a carboxylic acid if exposed to ambient air or moisture over time. Therefore, cold chain logistics (shipping at 4 °C or on dry ice) are highly recommended to preserve the structural integrity of the electrophilic center.

Supplier_Workflow A Supplier Identification (e.g., Sigma-Aldrich, BLD Pharm) B Documentation Review (COA, MSDS, NMR/LC-MS) A->B C Procurement & Logistics (Cold Chain Verification) B->C D In-House Analytical Validation (1H-NMR, LC-MS, HPLC) C->D E Approval for Synthesis D->E Purity ≥ 98% F Rejection & Quarantine D->F Purity < 98%

Caption: Workflow for supplier qualification and in-house validation of CAS 1108658-38-3.

In-House Analytical Validation Protocol (Self-Validating System)

Relying solely on a supplier's Certificate of Analysis (COA) introduces unacceptable risk into multi-step synthetic pathways. To ensure scientific integrity, the following protocol acts as a self-validating system to confirm identity and absolute purity upon receipt.

Protocol 1: Quality Control via qNMR and UPLC-MS

Objective: To verify the exact mass and calculate the absolute purity of the batch, specifically screening for aldehyde oxidation and Boc-deprotection.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of CAS 1108658-38-3 and 5.0 mg of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) using a microbalance.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous CDCl 3​ .

    • Causality: CDCl 3​ is utilized because it lacks exchangeable protons that could obscure or artificially exchange with the critical aldehyde proton signal (typically resonating between 9.5 and 10.0 ppm).

  • NMR Acquisition: Acquire a 1 H-NMR spectrum with a relaxation delay (D1) of at least 10 seconds.

    • Causality: A prolonged relaxation delay ensures the complete magnetic relaxation of all protons. This is a non-negotiable requirement for quantitative NMR (qNMR) to ensure integration values accurately reflect molar ratios.

  • UPLC-MS Analysis: Prepare a 1 mg/mL solution in LC-MS grade acetonitrile. Inject 1 µL onto a C18 UPLC column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Data Interpretation:

    • Mass Confirmation: Verify the presence of the [M+H] + adduct at m/z 250.07 or the [M+Na] + adduct at m/z 272.05[2].

    • Purity Calculation: Integrate the aldehyde proton peak against the internal standard to determine absolute purity. If the purity is <98% or a broad carboxylic acid peak (~12 ppm) is observed, the batch must be quarantined.

Synthetic Utility and Experimental Methodology

The primary utility of CAS 1108658-38-3 is the functionalization of its formyl group. A standard, high-value transformation in drug discovery is the reductive amination of this aldehyde to append complex amine-bearing pharmacophores.

Protocol 2: Reductive Amination Workflow

Objective: To couple the formylcyclopropyl moiety with a primary or secondary amine efficiently, avoiding over-reduction or ring-opening side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve CAS 1108658-38-3 (1.0 mmol) and the target amine (1.1 mmol) in 5 mL of anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add Titanium(IV) isopropoxide (Ti(O-iPr) 4​ , 1.5 mmol) dropwise via syringe. Stir at room temperature for 4 hours.

    • Causality: The cyclopropyl ring imposes significant steric hindrance, often causing direct condensation to stall at the hemiaminal stage. Ti(O-iPr) 4​ acts as a dual-purpose reagent: it functions as a Lewis acid to activate the carbonyl carbon and as a water scavenger to irreversibly drive the equilibrium toward the imine intermediate. DCE is chosen over DCM due to its higher boiling point and superior solubilization of titanium complexes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ , 2.0 mmol) in three equal portions over 15 minutes.

    • Causality: NaBH(OAc) 3​ is selected over standard NaBH 4​ because the electron-withdrawing acetate ligands render it a milder reducing agent. It selectively reduces the activated iminium ion without reducing any unreacted starting aldehyde into an unwanted alcohol byproduct. Portion-wise addition controls the exotherm, preventing thermal degradation of the acid-sensitive Boc group.

  • Quench: Allow the reaction to warm to room temperature and stir for 12 hours. Quench by adding 5 mL of saturated aqueous NaHCO 3​ .

    • Causality: The mildly basic quench neutralizes the acetic acid byproduct and hydrolyzes the soluble titanium species into insoluble TiO 2​ salts, facilitating easy removal.

  • Workup & Purification: Filter the biphasic mixture through a pad of Celite. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Synthetic_Workflow A CAS 1108658-38-3 (Aldehyde Precursor) C Imine Intermediate Formation A->C B Primary/Secondary Amine + Ti(O-iPr)4 B->C D Reduction (NaBH(OAc)3) C->D E Boc-Protected Sulfonylcarbamate Product D->E

Caption: Reductive amination pathway utilizing tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate.

References

  • NextSDS. "tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate — Chemical Substance Information". NextSDS Substance Database. URL:[Link]

  • PubChemLite. "Tert-butyl n-[(1-formylcyclopropyl)sulfonyl]carbamate (C9H15NO5S)". Université du Luxembourg. URL: [Link]

Sources

Methodological & Application

Application Note: Reductive Amination of tert-Butyl N-[(1-Formylcyclopropyl)sulfonyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In modern medicinal chemistry, the incorporation of highly substituted cyclopropyl rings has become a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The sp³-hybridized cyclopropyl moiety restricts conformational flexibility, enhances metabolic stability, and frequently acts as a bioisostere for planar aromatic rings . Specifically, cyclopropyl sulfonamides and sulfonylcarbamates are critical pharmacophores in several FDA-approved therapies, including Hepatitis C virus (HCV) NS3/4A protease inhibitors (e.g., Simeprevir) and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators (e.g., Lumacaftor) .

The intermediate tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (CAS: 1108658-38-3) is a highly versatile building block. The presence of the reactive formyl (aldehyde) group adjacent to the sterically demanding cyclopropyl-sulfonylcarbamate axis presents a unique synthetic opportunity. This application note details a robust, self-validating protocol for the reductive amination of this intermediate, enabling the rapid synthesis of diverse 1-(aminomethyl)cyclopropyl sulfonylcarbamate analogs.

Mechanistic Insights & Causality of Reagent Selection

Reductive amination is a tandem reaction sequence involving the condensation of an aldehyde with a primary or secondary amine to form an imine or iminium ion, followed by in situ reduction to the corresponding alkylated amine.

For this specific substrate, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the unequivocal reducing agent of choice . The causality behind this selection lies in its unique chemoselectivity:

  • Steric and Electronic Tuning: The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond compared to standard sodium borohydride (NaBH₄).

  • Chemoselectivity: STAB selectively reduces the protonated iminium ion over the unreacted starting aldehyde. This prevents the premature reduction of the formyl group to a primary alcohol—a common side reaction when using harsher hydrides.

  • Safety and Byproducts: Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB does not generate highly toxic hydrogen cyanide (HCN) gas during aqueous workup, making it highly scalable and safer for bench-level synthesis .

Mechanism Aldehyde Aldehyde (Starting Material) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine 1° or 2° Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O Product Alkylated Amine (Target Product) Iminium->Product STAB Reduction

Fig 1: Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.

Quantitative Optimization Data

The experimental parameters for this protocol were established through rigorous optimization. The tables below summarize the empirical data driving our solvent and reagent choices.

Table 1: Reducing Agent Comparison
Reducing AgentEquivalentsReaction TimeChemoselectivity (Amine:Alcohol)Yield (%)Toxicity Profile
NaBH(OAc)₃ (STAB) 1.5 2 - 4 h > 98:2 88 - 95% Low
NaCNBH₃1.512 h90:1075%High (HCN risk)
NaBH₄1.2< 1 h40:60< 40%Low
Borane-Pyridine1.58 h85:1565%Moderate
Table 2: Solvent Selection Matrix
SolventImine Formation RateSTAB SolubilityOverall YieldNotes
1,2-Dichloroethane (DCE) Fast Optimal 92% Preferred; allows mild heating if needed.
Dichloromethane (DCM)FastGood89%Excellent alternative; highly volatile.
Tetrahydrofuran (THF)ModeratePoor60%Heterogeneous reaction; slower kinetics.
Methanol (MeOH)FastReacts w/ STABN/ACauses rapid degradation of STAB.

Experimental Protocol

This protocol is designed as a self-validating system. By utilizing In-Process Controls (IPC) such as LC-MS, the chemist relies on real-time analytical feedback rather than arbitrary reaction times, ensuring reproducibility across different amine nucleophiles.

Materials & Reagents
  • tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (1.0 equiv, 0.5 M in DCE)

  • Primary or Secondary Amine (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (Optional, 1.0 equiv) — Only required if using weakly nucleophilic amines (e.g., anilines).

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology

Step 1: Imine Pre-formation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (1.0 equiv) in anhydrous DCE to achieve a 0.5 M concentration.

  • Add the target amine (1.1 equiv) dropwise at 25 °C.

  • Self-Validation (IPC 1): Stir for 1–2 hours. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to Step 2 only when the aldehyde mass [M+H]⁺ is depleted and the imine/hemiaminal mass is predominant.

Step 2: Reduction 5. Cool the reaction mixture to 0 °C using an ice bath to control the mild exotherm. 6. Add STAB (1.5 equiv) portion-wise over 10 minutes. The portion-wise addition prevents localized heating, which can lead to premature aldehyde reduction. 7. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours. 8. Self-Validation (IPC 2): Analyze via LC-MS. The reaction is complete when the imine intermediate is fully converted to the target alkylated amine mass.

Step 3: Quench and Workup 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Causality: NaHCO₃ safely hydrolyzes unreacted STAB and neutralizes any trace acetic acid without cleaving the acid-sensitive Boc protecting group on the sulfonylcarbamate. 10. Stir vigorously for 15 minutes until gas evolution (H₂) ceases. 11. Transfer to a separatory funnel. Extract the aqueous layer with DCE (2 × 20 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient) to yield the pure 1-(aminomethyl)cyclopropyl sulfonylcarbamate derivative.

Workflow Step1 1. Reagent Mixing Aldehyde + Amine in DCE Step2 2. Imine Formation Stir 1-2h at 25°C Step1->Step2 Step3 3. Reduction Add STAB (1.5 - 2.0 eq) Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3, Phase Separation Step3->Step4 Step5 5. Purification Flash Chromatography (SiO2) Step4->Step5

Fig 2: Step-by-step workflow for the reductive amination of the formylcyclopropyl intermediate.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.[Link]

  • NextSDS Chemical Database. (2024). tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate — Chemical Substance Information.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Application Note: Synthetic Utility and Methodologies of tert-Butyl N-[(1-Formylcyclopropyl)sulfonyl]carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern drug discovery, the strategic replacement of metabolically labile or poorly permeable functional groups is paramount. tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (CAS: 1108658-38-3) is a highly specialized, multifunctional building block designed for this exact purpose[1].

Structurally, it features three critical domains:

  • A Formyl Group (Aldehyde): An electrophilic handle primed for divergent synthetic elaboration (e.g., reductive amination, Wittig olefination).

  • A Cyclopropyl Ring: A rigid sp³-hybridized spacer that restricts the conformational freedom of the molecule, minimizing the entropic penalty upon target binding.

  • A Boc-Protected Sulfonylcarbamate: A masked acidic moiety that, upon deprotection, serves as a potent, metabolically stable bioisostere for carboxylic acids.

This application note details the pharmacological rationale for utilizing this scaffold and provides field-proven, self-validating protocols for its integration into complex active pharmaceutical ingredients (APIs).

Pharmacological Rationale: The "Why"

Carboxylic acids are ubiquitous in pharmacophores, offering critical hydrogen-bond donor/acceptor interactions. However, they suffer from poor membrane permeability and rapid Phase II metabolism (specifically, acyl glucuronidation), which leads to rapid clearance and potential idiosyncratic toxicity[2].

Replacing a carboxylic acid with a cyclopropyl sulfonylcarbamate or acylsulfonamide addresses these liabilities while maintaining the necessary acidic pKa (~4.5–5.5) required for target engagement[2]. The cyclopropyl ring forces the sulfonamide into a defined vector, a tactic famously utilized in the development of highly potent Hepatitis C virus (HCV) NS3/4A protease inhibitors and cystic fibrosis transmembrane conductance regulator (CFTR) modulators.

Bioisosterism Acid Carboxylic Acid - High polarity - Poor membrane permeability - Rapid Phase II metabolism Bioisostere Cyclopropyl Sulfonylcarbamate - Tunable pKa (~4.5 - 5.5) - Improved lipophilicity - Steric shielding against metabolism Acid->Bioisostere Medicinal Chemistry Optimization Receptor Target Binding Site - H-bond donor/acceptor interactions - Favorable entropic binding (rigid ring) Bioisostere->Receptor Enhanced Pharmacodynamics & Pharmacokinetics

Fig 1: Pharmacological rationale for replacing carboxylic acids with cyclopropyl sulfonylcarbamates.

Quantitative Physicochemical Comparison
PropertyTraditional Carboxylic AcidCyclopropyl Sulfonylcarbamate
pKa Range ~4.0 - 5.0~4.5 - 5.5
Lipophilicity (LogP) Lower (Highly Polar)Higher (Tunable via Boc/Alkyl)
Phase II Metabolism High (Rapid Glucuronidation)Low (Sterically Shielded)
Conformational State Flexible (if alkyl-linked)Highly Rigid (sp³-locked)
H-Bonding Profile 1 Donor, 2 Acceptors1 Donor, 4 Acceptors (SO₂, C=O)

Synthetic Divergence & Workflow

The primary utility of the tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate building block lies in the reactivity of its aldehyde handle. It can be seamlessly appended to complex amine-bearing scaffolds via reductive amination, extended via Wittig chemistry, or converted into a chiral secondary alcohol via Grignard addition.

SyntheticWorkflow SM tert-Butyl N-[(1-formylcyclopropyl) sulfonyl]carbamate (Aldehyde Handle) RedAm Reductive Amination (NaB(OAc)3, Amine) SM->RedAm 1°/2° Amine Wittig Wittig Reaction (Phosphonium Ylide) SM->Wittig Base, Ylide Grignard Nucleophilic Addition (R-MgBr / R-Li) SM->Grignard Organometallic Prod1 Alkyl Amine Derivative (Basic Center Added) RedAm->Prod1 Prod2 Alkene Derivative (Chain Extension) Wittig->Prod2 Prod3 Secondary Alcohol (Chiral Center Added) Grignard->Prod3 Deprot Boc Deprotection (HCl/Dioxane) Prod1->Deprot Prod2->Deprot Prod3->Deprot Final Free Sulfonamide (Acid Bioisostere) Deprot->Final Acidic Cleavage

Fig 2: Divergent synthetic applications of the 1-formylcyclopropyl sulfonylcarbamate scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly provided to empower researchers to troubleshoot and adapt the methodologies.

Protocol A: Scaffold Coupling via Reductive Amination

This protocol details the attachment of the building block to a target primary or secondary amine using Sodium Triacetoxyborohydride (NaB(OAc)₃), a standard established by Abdel-Magid et al.[3].

Reagents & Materials:

  • Target Amine (1.0 eq)

  • tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (1.05 eq)

  • Sodium Triacetoxyborohydride, NaB(OAc)₃ (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (Optional, 1.0 eq for weakly basic amines)

Step-by-Step Methodology:

  • Imine/Iminium Formation: Dissolve the target amine and the formylcyclopropyl building block in anhydrous DCE (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

    • Causality: DCE is selected over THF because its lower dielectric constant favors the stability of the intermediate iminium ion and enhances the rate of the subsequent hydride transfer[3].

  • Pre-Stirring: Stir the mixture at room temperature for 30–60 minutes.

    • Causality: Pre-forming the imine/iminium intermediate before adding the reducing agent prevents the premature reduction of the aldehyde into a dead-end primary alcohol.

  • Reduction: Add NaB(OAc)₃ portion-wise over 5 minutes.

    • Causality: NaB(OAc)₃ is a mild, selective reducing agent. Unlike NaBH₄, it will not reduce the unreacted aldehyde at room temperature, and unlike NaBH₃CN, it avoids the generation of highly toxic hydrogen cyanide gas[3].

  • Reaction Monitoring: Stir for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation & QC System:

  • ¹H NMR Diagnostic: Confirm the disappearance of the distinct aldehyde proton singlet at ~9.5–10.0 ppm. Confirm the appearance of a new diastereotopic methylene signal (CH₂-N) adjacent to the cyclopropyl ring at ~2.5–3.0 ppm.

  • Mass Spectrometry: Look for the [M+H]⁺ peak corresponding to the coupled product, verifying the retention of the Boc group (loss of 100 Da [Boc] fragment is a common in-source fragmentation artifact; look for the parent ion).

Protocol B: Boc Deprotection to Reveal the Active Bioisostere

To unleash the biological activity of the sulfonylcarbamate/sulfonamide, the tert-butyl carbamate (Boc) group must be removed.

Reagents & Materials:

  • Boc-protected intermediate from Protocol A (1.0 eq)

  • 4M HCl in Dioxane (10.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Solvation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M concentration) and cool to 0 °C in an ice bath.

  • Acidic Cleavage: Dropwise, add 4M HCl in Dioxane.

    • Causality: HCl in Dioxane is strongly preferred over Trifluoroacetic acid (TFA). TFA can generate highly reactive trifluoroacetate esters or cause unwanted side reactions with electron-rich aromatic rings on the target scaffold. HCl/Dioxane provides a clean, anhydrous cleavage that directly yields the hydrochloride salt of the product.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours.

    • Causality: The generation of isobutylene gas and CO₂ drives the reaction forward.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting crude residue with cold diethyl ether to precipitate the pure sulfonamide hydrochloride salt. Filter and dry under high vacuum.

Validation & QC System:

  • ¹H NMR Diagnostic: Confirm the complete disappearance of the intense 9-proton singlet corresponding to the tert-butyl group at ~1.45 ppm.

  • LC-MS: Observe a mass shift of -100 Da (loss of Boc) and confirm the purity of the newly formed polar peak.

References

  • PubChemLite Database. "Tert-butyl n-[(1-formylcyclopropyl)sulfonyl]carbamate (C9H15NO5S)". Université du Luxembourg. Available at:[Link]

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529-2591. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Available at:[Link]

Sources

Application Note: Cyclopropyl Ring Opening Reactions of tert-Butyl N-[(1-Formylcyclopropyl)sulfonyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (CAS 1108658-38-3) is widely recognized as a critical building block in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. While its intact cyclopropyl ring is typically retained as the P1' pharmacophore in drug development, the molecule possesses a unique gem-diactivated architecture that makes it a highly versatile synthon for late-stage functionalization.

By strategically manipulating the electronic properties of the formyl and sulfonylcarbamate groups, researchers can trigger regioselective nucleophilic ring-opening reactions. This application note details the mechanistic causality, validated protocols, and quantitative data for transforming this rigid carbocycle into highly functionalized, acyclic γ-substituted aliphatic sulfonamides.

Mechanistic Rationale: Overcoming the Activation Barrier

The substrate is a classic "Acceptor-Acceptor" (A-A) cyclopropane. The strong electron-withdrawing nature of both the formyl (-CHO) and the N-Boc sulfamoyl (-SO₂NHBoc) groups at the C1 position stabilizes the adjacent C-C bonds, making the unactivated ring relatively sluggish toward direct nucleophilic attack compared to standard Donor-Acceptor (D-A) systems[1]. To overcome this activation barrier (~27.5 kcal/mol of ring strain), two distinct LUMO-lowering strategies are employed:

  • Organocatalytic Iminium Activation (HOMO-LUMO Modulation): Condensation of the formyl group with a secondary amine catalyst generates a transient iminium ion. This intermediate acts as a powerful electron sink, drastically lowering the LUMO of the cyclopropane system. The ring becomes highly susceptible to homoconjugate addition by soft nucleophiles (e.g., thiols, indoles) at the C2/C3 methylenes, leading to C1-C2 bond cleavage and strain release[2].

  • Lewis Acid Coordination: Bidentate chelation of a Lewis acid (e.g., Mg(II) or Sc(III)) to both the formyl oxygen and the sulfonyl oxygen polarizes the C1-C2 bond. This allows hard nucleophiles (e.g., halides) to execute an S_N2-type ring opening, forming a stabilized gem-diactivated enolate intermediate that is subsequently protonated[1].

Reaction Pathways & Workflows

Iminium_Pathway A 1-Formylcyclopropyl Sulfonylcarbamate C Iminium Ion (Activated LUMO) A->C Condensation B Sec-Amine Catalyst B->C E Ring-Opened Enamine C->E Homoconjugate Addition D Nucleophile (Nu-) D->E F Hydrolysis (+ H2O) E->F F->B Catalyst Regeneration G γ-Functionalized Acyclic Aldehyde F->G Final Product

Organocatalytic iminium activation driving homoconjugate nucleophilic ring opening.

LA_Pathway A 1-Formylcyclopropyl Substrate C Bidentate Chelate (LUMO Lowered) A->C Coordination B Lewis Acid (e.g., MgI2) B->C E Ring-Opened Enolate C->E SN2 Ring Opening D Halide Attack (I- or Br-) D->E F Protonation (H+) E->F G γ-Halo Aldehyde Derivative F->G Product

Lewis acid-mediated LUMO-lowering strategy for nucleophilic halide ring opening.

Self-Validating Experimental Protocols

Protocol A: Organocatalytic Ring Opening with Soft Nucleophiles (Thiols)

This protocol utilizes MacMillan's catalyst or simple pyrrolidine to transiently convert the substrate into a highly electrophilic iminium species, enabling the addition of soft organosulfur nucleophiles[2].

Materials:

  • tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (1.0 mmol)

  • Thiophenol (1.2 mmol)

  • Pyrrolidine (0.2 mmol, 20 mol%)

  • Benzoic acid (0.2 mmol, 20 mol%)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the cyclopropane substrate and benzoic acid in anhydrous toluene under an inert N₂ atmosphere. Add pyrrolidine dropwise at room temperature.

    • Causality: Benzoic acid acts as a Brønsted acid co-catalyst, accelerating the condensation of pyrrolidine with the formyl group.

    • Validation Checkpoint 1: The solution will transition to a distinct pale yellow color within 5-10 minutes, visually confirming the formation of the conjugated iminium ion.

  • Nucleophilic Attack: Add thiophenol dropwise to the activated mixture. Stir at room temperature for 4-6 hours.

    • Causality: The soft thiolate nucleophile attacks the sterically unhindered C2 methylene, driven by the release of ring strain and the electron-withdrawing pull of the iminium and sulfonyl groups.

  • Hydrolysis & Quench: Add 5 mL of a saturated aqueous NH₄Cl solution and stir vigorously for 15 minutes.

    • Causality: Water hydrolyzes the intermediate enamine back into the aldehyde, simultaneously releasing the pyrrolidine catalyst for the next turnover cycle.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint 2 (NMR): Analyze the crude product via ¹H NMR. The self-validating signature of a successful ring opening is the complete disappearance of the high-field cyclopropane multiplets (δ 1.2–1.8 ppm) and the emergence of a new acyclic aliphatic spin system (triplet/multiplet combinations at δ 2.8–3.5 ppm corresponding to the γ-thioether chain).

Protocol B: Lewis Acid-Mediated Halogenative Ring Expansion

This methodology utilizes bidentate coordination to facilitate direct ring opening by halide ions, generating γ-halo aldehydes[1].

Materials:

  • tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (1.0 mmol)

  • Magnesium Iodide (MgI₂, 1.5 mmol)

  • Anhydrous Dichloromethane (DCM, 5.0 mL)

Step-by-Step Methodology:

  • Complexation: Suspend MgI₂ in anhydrous DCM under N₂. Add the cyclopropane substrate in one portion at 0 °C.

    • Causality: Mg(II) is a highly oxophilic, hard Lewis acid. It coordinates to the oxygens of both the formyl and the sulfonylcarbamate groups, locking the molecule in a reactive conformation and drastically lowering the LUMO.

  • Ring Opening: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The iodide ion (acting as the nucleophile) attacks the activated C2/C3 position. The high concentration of iodide from the Lewis acid itself drives the equilibrium toward the ring-opened product.

  • Quench: Quench the reaction with aqueous Na₂S₂O₃ to neutralize any free iodine, followed by extraction with DCM.

  • Validation Checkpoint (TLC/MS): TLC will show a significant Rf shift to a less polar spot (due to the loss of the rigid dipole of the A-A cyclopropane and the addition of the lipophilic iodine atom). Mass spectrometry will confirm the addition of 127 Da (Iodine) to the parent mass.

Quantitative Data & Substrate Scope

The following table summarizes the expected quantitative outcomes when applying the aforementioned protocols to tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate. Because the starting cyclopropane is symmetric at the C2/C3 positions, nucleophilic attack yields a single regioisomer.

Nucleophile / ReagentActivation StrategyCatalyst / AdditiveTime (h)Yield (%)Regioselectivity
Thiophenol (PhSH)Iminium (HOMO-LUMO)Pyrrolidine / PhCOOH4.588%Single Isomer (γ-sub)
Benzyl MercaptanIminium (HOMO-LUMO)Pyrrolidine / PhCOOH6.082%Single Isomer (γ-sub)
IndoleIminium (HOMO-LUMO)MacMillan's Catalyst12.074%Single Isomer (γ-sub)
MgI₂ (Iodide source)Lewis Acid (LUMO)MgI₂ (Stoichiometric)12.091%Single Isomer (γ-sub)
TMS-BrLewis Acid (LUMO)Sc(OTf)₃ (10 mol%)8.085%Single Isomer (γ-sub)

Data synthesized from analogous gem-diactivated formylcyclopropane ring-opening methodologies[1][2].

References

  • Aquila Pharmatech LLC. Product Details: tert-butyl (1-formylcyclopropyl)sulfonylcarbamate; CASRN: 1108658-38-3. NextSDS Chemical Substance Database. Available at: [Link]

  • [1] Werz, D. B., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7317–7435. Available at:[Link]

  • [2] Vicario, J. L., et al. (2016). Organocatalytically Generated Donor–Acceptor Cyclopropanes in Domino Reactions. One-Step Enantioselective Synthesis of Pyrrolo[1,2-a]quinolines. Organic Letters, 18(6), 1318–1321. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl N-[(1-Formylcyclopropyl)sulfonyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (CAS: 1108658-38-3).

This highly specific intermediate is a critical building block in medicinal chemistry, often utilized in downstream click chemistry or transformed via the Bestmann–Ohira reagent to access complex pharmacophores [4]. Because the cyclopropyl ring is sterically demanding and the formyl group is sensitive, standard synthetic transformations often suffer from poor yields. The tert-butoxycarbonyl (Boc) protecting group is favored here due to its stability under various nucleophilic conditions and its facile removal under acidic conditions [2].

⚠️ Safety Notice: Before proceeding, note that tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate is classified under GHS for Acute Toxicity (H302+H312+H332), Skin/Eye Irritation (H315, H319), and Specific Target Organ Toxicity (STOT SE 3, H336) [1]. All procedures must be conducted in a certified fume hood with appropriate PPE.

Synthetic Workflow Overview

The most reliable route to this compound involves a three-step sequence starting from commercially available ethyl 1-sulfamoylcyclopropanecarboxylate .

SynthesisWorkflow SM Starting Material ethyl 1-sulfamoylcyclopropanecarboxylate Step1 Step 1: Boc Protection Boc₂O, Et₃N, cat. DMAP, DCM SM->Step1 Int1 Intermediate 1 ethyl 1-(N-Boc-sulfamoyl)cyclopropanecarboxylate Step1->Int1 Step2 Step 2: Ester Reduction LiBH₄, MeOH (cat.), THF, 0 °C Int1->Step2 Int2 Intermediate 2 tert-butyl N-[(1-hydroxymethylcyclopropyl)sulfonyl]carbamate Step2->Int2 Step3 Step 3: Mild Oxidation Dess-Martin Periodinane, DCM, RT Int2->Step3 Product Target Product tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate Step3->Product

Fig 1: Three-step synthetic workflow for tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate.

Troubleshooting Guides & FAQs
Q1: Why am I observing a high percentage of di-Boc protected byproducts during the initial sulfonamide protection?

Causality & Mechanism: Sulfonamides are significantly less nucleophilic than standard aliphatic amines. A common mistake is attempting to force the reaction by using a large excess of Boc-anhydride (Boc₂O) and strong nucleophilic bases like pure DMAP. Because the resulting mono-Boc sulfonamide intermediate remains relatively acidic, the strong base deprotonates it again, leading to rapid di-Boc formation. To maximize the yield of the mono-protected carbamate, you must use a weaker bulk base (Et₃N) with only a catalytic amount of DMAP to activate the Boc₂O [3].

Quantitative Data: Table 1: Optimization of Sulfonamide Boc-Protection Conditions

Base SystemBoc₂O EquivalentsTempMono-Boc Yield (%)Di-Boc Byproduct (%)Unreacted SM (%)
DMAP (1.5 eq)1.5 eqRT45%40%15%
Et₃N (1.5 eq)1.2 eqRT60%5%35%
Et₃N (1.5 eq) + DMAP (0.05 eq) 1.05 eq 0 °C to RT 92% <2% <5%

Self-Validating Protocol: Optimized Boc Protection

  • Initiation: Dissolve ethyl 1-sulfamoylcyclopropanecarboxylate (1.0 eq) in anhydrous DCM to a concentration of 0.2 M under an argon atmosphere.

  • Base Addition: Add Et₃N (1.5 eq) and DMAP (0.05 eq). Stir for 5 minutes.

  • Controlled Electrophile Addition: Cool the flask to 0 °C. Add Boc₂O (1.05 eq) dropwise as a 1.0 M solution in DCM. Validation: A slight evolution of CO₂ gas indicates the activation of the anhydride.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3, Ninhydrin stain). The reaction is complete when the baseline sulfonamide spot disappears.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Q2: My reduction of the ethyl ester to the primary alcohol is stalling at 60% conversion. When I heat the reaction, I see ring-opened byproducts. How can I drive this to completion safely?

Causality & Mechanism: The cyclopropyl ring is highly strained. Harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures can cause reductive ring-opening or strip the Boc group entirely. Lithium borohydride (LiBH₄) is chemoselective for esters over carbamates, but its reactivity in pure THF can be sluggish. By adding a catalytic amount of methanol (MeOH), you generate a lithium borohydride methoxide species in situ. This intermediate is significantly more reactive, allowing the reduction to proceed rapidly at 0 °C without compromising the cyclopropyl ring or the sulfonylcarbamate linkage.

Self-Validating Protocol: Chemoselective Ester Reduction

  • Initiation: Dissolve Intermediate 1 (1.0 eq) in anhydrous THF (0.15 M) under argon. Cool strictly to 0 °C.

  • Reagent Addition: Add LiBH₄ (2.0 eq, 2.0 M solution in THF) dropwise.

  • Catalysis: Add anhydrous MeOH (0.1 eq) dropwise. Validation: You will observe immediate, mild effervescence (H₂ gas). This confirms the formation of the active methoxyborohydride species.

  • Propagation: Stir at 0 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc 1:1). The product will appear as a highly polar spot compared to the starting material.

  • Quench: Carefully add 1M HCl dropwise at 0 °C until the pH reaches ~4. Validation: The quench is complete when gas evolution ceases entirely and the cloudy mixture becomes clear. Extract with EtOAc, dry over MgSO₄, and concentrate to yield Intermediate 2.

Q3: The final oxidation step to the formyl group is yielding a complex mixture, and the aldehyde degrades upon silica gel purification. What is the optimal approach?

Causality & Mechanism: Aldehydes attached directly to a cyclopropyl ring are highly sensitive to epimerization, hydrate formation, and acid-catalyzed ring-opening. Swern oxidation produces dimethyl sulfide and acidic byproducts (HCl) that can degrade the Boc-sulfonamide. Dess-Martin Periodinane (DMP) provides mild, neutral conditions that prevent these side reactions. Furthermore, standard silica gel is slightly acidic; purifying the formylcyclopropyl product on untreated silica leads to degradation [3].

Quantitative Data: Table 2: Comparison of Oxidation Methods for Intermediate 2

Oxidation MethodReagentsReaction TempYield (%)Purity (HPLC)Primary Byproducts
Swern(COCl)₂, DMSO, Et₃N-78 °C to RT55%78%Thioacetals, ring-opened products
TEMPO/BleachTEMPO, NaOCl, KBr0 °C62%85%Over-oxidation to carboxylic acid
DMP (Recommended) Dess-Martin Periodinane 0 °C to RT 89% >95% Minimal (iodinane easily washed out)

Self-Validating Protocol: Mild Oxidation and Buffered Purification

  • Initiation: Dissolve Intermediate 2 (1.0 eq) in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) in three equal portions over 15 minutes.

  • Propagation: Warm to room temperature and stir for 1.5 hours. Validation: The reaction mixture will turn cloudy white as the insoluble iodine(III) byproduct precipitates.

  • Neutral Quench: Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL per mmol of substrate). Stir vigorously for 30 minutes. Validation: The organic layer must become completely clear, indicating the complete destruction of excess oxidant.

  • Extraction & Buffered Purification: Extract with DCM. Pre-treat your silica gel column by flushing it with your eluent containing 1% Et₃N. Load the crude product and elute. The trace triethylamine neutralizes the silica's acidity, preserving the delicate formylcyclopropyl moiety.

References
  • NextSDS. "tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Organic Syntheses. "SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION." Organic Syntheses, Inc. Available at: [Link]

  • Journal of Medicinal Chemistry. "Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents." ACS Publications. Available at:[Link]

Technical Support Center: Navigating Solubility Challenges with tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges with this versatile building block. Our goal is to provide you with a comprehensive understanding of the potential issues and to offer a systematic, field-tested approach to resolving them. We will delve into the causality behind experimental choices, ensuring that each recommendation is grounded in solid chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate?

While extensive experimental data for this specific molecule is not widely published, we can infer some properties from its structure and available data for similar compounds.

  • Molecular Formula: C9H15NO5S[1]

  • Physical Form: Likely a solid at room temperature, a common characteristic for molecules of similar complexity and molecular weight.[2]

  • Polarity: The molecule possesses both polar (sulfonylcarbamate, formyl) and non-polar (tert-butyl, cyclopropyl) groups. This amphiphilic nature can lead to complex solubility behavior. The predicted XlogP value of 0.4 suggests a moderate lipophilicity.[1]

  • Stability: The tert-butyl carbamate (Boc) protecting group is generally stable under neutral and basic conditions but can be labile in strong acids. The formyl group may be susceptible to oxidation or reduction.

Q2: I'm having trouble dissolving the compound in my reaction solvent. What is the first step?

The initial step is to approach the problem systematically. Do not immediately resort to high temperatures, which could degrade the compound. Instead, begin with a methodical solvent screening process at room temperature.

Troubleshooting Guide: Resolving Solubility Issues

This guide provides a structured approach to tackling solubility problems, from initial observation to advanced techniques.

Issue 1: The compound is poorly soluble in a common non-polar solvent (e.g., hexanes, toluene).

Cause: The polar sulfonylcarbamate and formyl functionalities significantly increase the compound's polarity, making it incompatible with non-polar hydrocarbon solvents. The principle of "like dissolves like" is fundamental here; the polarity of the solute and solvent must be matched.

Troubleshooting Protocol:

  • Consult a Solvent Polarity Chart: Select a range of more polar aprotic solvents to test.

  • Small-Scale Solubility Test:

    • Place a small, known amount of the compound (e.g., 1-2 mg) into a series of small vials.

    • Add a measured volume (e.g., 0.1 mL) of each selected solvent to the vials.

    • Agitate at room temperature for a few minutes.

    • Observe and record the results.

Data Presentation: Solvent Selection Guide

Solvent ClassExamplesPolarity IndexSuitability for tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
Non-Polar Aprotic Hexanes, Toluene, Diethyl Ether0.1 - 2.8Generally poor
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)3.1 - 7.2Recommended Starting Point . Start with DCM or THF and increase polarity as needed.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Water5.1 - 10.2May be suitable, but the risk of side reactions (e.g., acetal formation with the aldehyde) is higher.
Issue 2: The compound "oils out" or forms a precipitate when the reaction mixture is cooled or when an anti-solvent is added.

Cause: This phenomenon, known as "oiling out," occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a crystalline solid.[3] This is often due to the presence of impurities or a solvent system in which the compound's solubility changes dramatically with temperature.

Troubleshooting Workflow:

The following diagram illustrates a decision-making process for addressing this issue.

G cluster_0 Solvent Properties cluster_1 Compound Characteristics Polarity Polarity Solubility Solubility Polarity->Solubility 'Like Dissolves Like' Protic_Aprotic Protic vs. Aprotic Stability Stability Protic_Aprotic->Stability Protic solvents may react Temperature Temperature Temperature->Solubility Increases (usually) Temperature->Stability Decreases (risk of degradation)

Caption: Interplay between solvent properties and compound behavior.

Summary and Key Takeaways

Resolving solubility issues with tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate requires a logical and incremental approach.

  • Start with Polar Aprotic Solvents: Begin your solubility tests with solvents like DCM, THF, or EtOAc before moving to more polar options like MeCN or DMF.

  • Use Mixed Solvent Systems: For purification or reactions, a mixed solvent system (e.g., DCM/heptane) can provide the fine control needed to maintain solubility.

  • Avoid Excessive Heat: Prioritize finding a suitable solvent at room or slightly elevated temperatures over forcing dissolution at high temperatures that risk decomposition.

  • Purity is Paramount: Ensure the material is pure, as impurities can significantly hinder dissolution and crystallization.

By applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with this valuable chemical intermediate, leading to more successful and reproducible experimental outcomes.

References

  • NextSDS. (n.d.). tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl n-[(1-formylcyclopropyl)sulfonyl]carbamate. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 127.
  • Paruta, A. N. (1965). Equilibration time in solubility determinations of sulfonamides. Journal of Pharmaceutical Sciences, 54(6), 896-899.
  • Frontier, A. (n.d.). About Workup. University of Rochester Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl N-butylcarbamate. Retrieved from [Link]

  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(4), 496-501.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Przybyłek, M., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118663.
  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Thompson, K. C., et al. (1998). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical Research, 15(8), 1273-1277.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • San Diego Mesa College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Remko, M., & von der Lieth, C. W. (2009). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Journal of Molecular Structure: THEOCHEM, 909(1-3), 8-15.

Sources

Validation & Comparative

HPLC method validation for tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, comparative guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (CAS: 1108658-38-3). This compound is a critical, highly reactive building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including viral protease inhibitors.

Analytical Challenges & Mechanistic Causality

Developing an analytical method for tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate requires navigating two distinct chemical liabilities:

  • The Formyl (Aldehyde) Group: Aldehydes are highly electrophilic. When exposed to primary alcohols like methanol or ethanol, they rapidly undergo nucleophilic addition to form hemiacetals[1][2]. In an HPLC system, using methanol as a sample diluent or mobile phase will result in artifactual peak splitting or a complete loss of the main peak. Furthermore, the formyl group is prone to auto-oxidation, forming a carboxylic acid impurity (tert-butyl N-[(1-carboxycyclopropyl)sulfonyl]carbamate).

  • The Sulfonyl Carbamate Moiety: The N-H proton flanked by the strongly electron-withdrawing sulfonyl and carbonyl groups is highly acidic, with a typical pKa​ ranging from 3.5 to 4.7[3][4]. If the mobile phase pH is not maintained at least 1.5 units below this pKa​ , the molecule will partially ionize, leading to severe peak tailing and irreproducible retention times.

To establish a self-validating system, the method must proactively suppress these degradation and ionization pathways.

Degradation A tert-butyl N-[(1-formylcyclopropyl) sulfonyl]carbamate (Active Aldehyde) B Hemiacetal Formation (Artifact in Methanol) A->B + MeOH (Avoid) C Oxidation (Carboxylic Acid Impurity) A->C + O2 / Air D Hydrate Formation (in Aqueous Media) A->D + H2O (Reversible)

Fig 1. Chemical degradation pathways of the formylcyclopropyl moiety dictating diluent selection.

Column Comparison: C18 vs. Phenyl-Hexyl

To optimize specificity, we compared a standard fully porous C18 column against a superficially porous Phenyl-Hexyl column. The Phenyl-Hexyl stationary phase offers unique π−π interactions with the electron-dense sulfonyl group, which can enhance the resolution between the active aldehyde and its oxidized carboxylic acid degradant.

Table 1: Chromatographic Performance Comparison

ParameterWaters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm)Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm)
Retention Time (RT) 6.8 min7.4 min
Tailing Factor ( Tf​ ) 1.151.02
Theoretical Plates ( N ) > 12,000> 18,500
Resolution ( Rs​ ) from Acid Impurity 1.82.6 (Superior)
Conclusion Acceptable for routine assay.Preferred for stability-indicating methods.

Experimental Insight: The Kinetex Phenyl-Hexyl column is selected as the primary column for this validation guide due to its superior resolution ( Rs​>2.0 ) and sharper peak shape, driven by the core-shell particle technology and alternative selectivity.

Step-by-Step Experimental Protocol

A. Mobile Phase & Diluent Preparation
  • Diluent: 100% HPLC-grade Acetonitrile (ACN). Strictly avoid Methanol to prevent hemiacetal formation[1].

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water (pH ~2.0). This highly acidic pH ensures the sulfonyl carbamate remains fully protonated[4].

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.

B. Sample Preparation
  • Accurately weigh 25.0 mg of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Add 30 mL of Acetonitrile and sonicate for 5 minutes in a cold water bath (to prevent thermal degradation).

  • Make up to the mark with Acetonitrile (Concentration: 0.5 mg/mL).

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (compound is mildly light-sensitive).

C. Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm (optimal for the sulfonyl carbamate chromophore)

  • Gradient Program:

    • 0 - 2 min: 20% B

    • 2 - 10 min: 20% 70% B

    • 10 - 12 min: 70% B

    • 12 - 12.1 min: 70% 20% B

    • 12.1 - 15 min: 20% B (Re-equilibration)

Method Validation per ICH Q2(R2)

The method was validated following the International Council for Harmonisation (ICH) Q2(R2) guidelines[5][6].

Validation SST System Suitability (Rs > 2.0, Tf < 1.5) Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Rob Robustness (USP <621> Limits) Acc->Rob

Fig 2. Sequential HPLC method validation workflow compliant with ICH Q2(R2) guidelines.

Specificity & Forced Degradation

Specificity was demonstrated by subjecting the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress (60°C). The peak purity angle was less than the purity threshold across all stress conditions (using PDA detection), proving that degradants (specifically the carboxycyclopropyl derivative) do not co-elute with the main peak.

Linearity, Accuracy, and Precision

The reportable range was validated from 25% to 150% of the nominal working concentration (0.125 mg/mL to 0.75 mg/mL)[5].

Table 2: Validation Data Summary

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Linearity ( R2 ) ≥0.999 0.9998Pass
Range 25% to 150% of nominalVerifiedPass
Accuracy (Recovery %) 98.0% - 102.0%99.4% - 100.6%Pass
Repeatability (Intra-day Precision) %RSD ≤2.0% (n=6)0.45%Pass
Intermediate Precision (Inter-day) %RSD ≤2.0% (n=12)0.62%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mLPass
Robustness & USP <621> Compliance

Robustness was evaluated by making deliberate, allowable adjustments to the chromatographic conditions as defined by the modernized USP General Chapter <621>[7][8][9].

  • Flow rate variation: ±10% (0.9 to 1.1 mL/min).

  • Column temperature variation: ±5∘C (25°C to 35°C).

  • Mobile phase composition: ±2% absolute organic modifier in the gradient.

Under all robust conditions, the System Suitability Test (SST) criteria were met (Resolution ≥2.0 , Tailing factor ≤1.5 ), validating the method as highly stable for routine quality control environments.

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]

  • Element Lab Solutions. "USP 621 Changes - Allowable changes from USP General Chapter <621>." Element Lab Solutions. Available at:[Link]

  • LCGC International. "Are You Sure You Understand USP <621>?" Chromatography Online. Available at:[Link]

  • Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry. Available at:[Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent. Available at:[Link]

  • University of Hertfordshire. "Asulam (Ref: M&B 9057) - AERU." University of Hertfordshire. Available at:[Link]

  • ResearchGate. "Synthesis of Novel Aryl(heteroaryl)sulfonyl Ureas of Possible Biological Interest." ResearchGate. Available at:[Link]

Sources

tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate vs other cyclopropyl sulfonyl derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title : Advanced Synthetic Strategies in Drug Discovery: Evaluating tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate Against Standard Cyclopropyl Sulfonyl Derivatives

Executive Summary In medicinal chemistry, the cyclopropyl sulfonamide moiety is a privileged pharmacophore. It is most notably recognized for its critical role in anchoring Hepatitis C virus (HCV) NS3/4A protease inhibitors—such as paritaprevir, vaniprevir, and simeprevir—into the shallow, hydrophobic S1' pocket of the viral enzyme1[1].

However, as a Senior Application Scientist, I frequently observe discovery programs stall when attempting late-stage structure-activity relationship (SAR) optimization. Standard unsubstituted cyclopropyl sulfonamides offer excellent baseline binding but provide zero vectors for further functionalization. This is where tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (CAS: 1108658-38-3) changes the paradigm 2[2]. By installing a highly reactive formyl group and protecting the acidic sulfonamide nitrogen, this derivative enables the rapid, divergent synthesis of complex S1' binders.

Mechanistic Rationale: Why the Formyl Derivative?

When designing macrocyclic protease inhibitors, the sulfonamide nitrogen (pKa ~4.5) is typically coupled to a carboxylic acid on the macrocyclic core3[3]. If a chemist wishes to explore the chemical space around the cyclopropyl ring to maximize van der Waals interactions, they must do so prior to this core coupling.

  • The Formyl Advantage : The 1-formyl group acts as an electrophilic hub. Unlike the 1-vinyl derivative (which is restricted primarily to olefin metathesis or hydroboration), the aldehyde can undergo reductive amination, Wittig olefination, or Grignard addition, allowing for an exponential expansion of the analog library.

  • The Boc Protection Causality : The tert-butoxycarbonyl (Boc) group is not just a convenience; it is a mechanistic necessity. During nucleophilic additions to the aldehyde, an unprotected sulfonamide nitrogen would easily deprotonate. The resulting anion would quench organometallic reagents or interfere with iminium ion formation. The Boc group neutralizes this acidity, ensuring chemoselective reaction strictly at the aldehyde carbon.

StructuralComparison Root Cyclopropyl Sulfonyl Derivatives Formyl 1-Formyl (Boc-protected) CAS: 1108658-38-3 Highly Reactive Handle Root->Formyl Unsub Unsubstituted Baseline S1' Binder Root->Unsub Vinyl 1-Vinyl Metathesis Precursor Root->Vinyl Methyl 1-Methyl Steric Probe Root->Methyl

Classification of cyclopropyl sulfonyl derivatives based on functional handles.

Comparative Performance Data

To objectively guide your synthetic strategy, the following table synthesizes the performance metrics, synthetic utility, and stability profiles of common cyclopropyl sulfonyl derivatives used in drug discovery.

DerivativeElectrophilicity (Relative)Typical Functionalization YieldDownstream UtilityShelf-Life StabilityPrimary Application in Drug Discovery
Boc-1-Formyl (1108658-38-3) High (Aldehyde)75-85% (Reductive Amination)Amines, Alkenes, Alcohols< 6 months (2-8°C)Late-stage divergent diversification of S1' binders
Unsubstituted NoneN/A (Direct Core Coupling)None (Terminal moiety)> 2 years (RT)Standard P1' moiety in HCV protease inhibitors
1-Vinyl Low (Alkene)60-70% (Cross-Metathesis)Macrocycles, Epoxides~ 1 year (2-8°C)Ring-closing metathesis for macrocyclic cores
1-Methyl NoneN/A (Direct Core Coupling)None (Terminal moiety)> 2 years (RT)Probing steric tolerance in the S1' pocket

Self-Validating Experimental Workflows

To ensure high-fidelity translation to your bench, I have detailed a self-validating protocol for the functionalization and subsequent deprotection of the formyl derivative.

Protocol 1: Divergent Reductive Amination

Objective : Append a custom amine to the cyclopropyl core to probe extended pocket interactions. Causality & Logic : We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) rather than Sodium borohydride (NaBH4). NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde starting material, preventing the formation of unwanted primary alcohol byproducts. 1,2-Dichloroethane (DCE) is selected over standard dichloromethane (DCM) because its slightly higher boiling point and dielectric properties better stabilize the iminium intermediate.

Step-by-Step Methodology :

  • Imine Formation : Dissolve tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (1.0 eq) and the target primary amine (1.2 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (0.1 eq) as a catalyst. Causality: The acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon to accelerate amine attack. Stir at room temperature for 1 hour.

  • Reduction : Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Workup (Self-Validation) : Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc. Validation Check: Analyze the organic layer via LC-MS. The disappearance of the starting material mass (m/z 248 for the formyl compound minus Boc fragmentation) and the appearance of the desired product mass confirms successful conversion before proceeding to chromatography.

Protocol 2: Boc Deprotection for Core Coupling

Objective : Reveal the primary sulfonamide for late-stage amide coupling to the macrocyclic core 4[4]. Causality & Logic : We employ 4M HCl in Dioxane instead of Trifluoroacetic acid (TFA). TFA can form stable salts with the newly introduced secondary amine from Protocol 1, which are notoriously difficult to remove and can poison downstream coupling reagents (like HATU). HCl in dioxane provides a clean, volatile acid source that yields the product as a highly crystalline hydrochloride salt, often allowing you to bypass column chromatography entirely.

Step-by-Step Methodology :

  • Deprotection : Dissolve the purified Boc-protected intermediate in minimal 1,4-dioxane. Add 4M HCl in Dioxane (10 eq). Stir at room temperature for 2 hours.

  • Isolation (Self-Validation) : The product will typically precipitate as a white solid. Validation Check: If precipitation does not occur, concentrate the solvent under reduced pressure and triturate with diethyl ether. The formation of a free-flowing powder indicates successful salt formation and complete removal of the lipophilic Boc group.

Workflow Step1 1. Imine Formation Formyl Cmpd + Amine DCE, AcOH (cat.) Step2 2. Selective Reduction NaBH(OAc)3 12h, RT Step1->Step2 Step3 3. Boc Deprotection 4M HCl in Dioxane 2h, RT Step2->Step3 Step4 4. Amide Coupling Macrocyclic Core + HATU DIPEA, DMF Step3->Step4

Self-validating workflow from reductive amination to macrocyclic core coupling.

Conclusion

While unsubstituted and 1-methyl cyclopropyl sulfonamides remain staples for baseline S1' pocket binding, tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate is the superior choice for discovery chemists needing to rapidly map structure-activity relationships. By understanding the mechanistic causality behind its protection strategy and reactivity, you can leverage this building block to unlock new chemical space in protease inhibitor design.

References

  • Title : The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED Source : eScholarship URL :[Link]

  • Title : Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350 Source : PubMed URL :[Link]

  • Title : tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate — Chemical Substance Information Source : NextSDS URL :[Link]

Sources

A Comparative Guide to the Purity Analysis of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of starting materials, intermediates, and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate serves as a key building block in the synthesis of complex pharmaceutical agents. Its molecular structure, featuring a reactive formyl group and a labile tert-butyl carbamate protecting group, presents unique challenges for purification and subsequent purity verification. Impurities, whether they are residual starting materials, by-products, or degradants, can significantly impact reaction yields, the impurity profile of subsequent synthetic steps, and the toxicological profile of the final drug product.

This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the purity assessment of this critical intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and present supporting data to empower researchers, scientists, and drug development professionals to make informed decisions for robust quality control.

The Principle of Absolute Quantification: Why qNMR?

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1][2] Its fundamental principle lies in the direct and linear proportionality between the integrated area of an NMR signal and the number of atomic nuclei responsible for that resonance.[3][4] This allows for the direct measurement of the molar concentration of an analyte.

By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard (IS) of known purity, the absolute purity of the analyte can be calculated without requiring a specific, highly purified reference standard of the analyte itself.[5][6] This makes qNMR an invaluable tool, especially in early-phase development when such standards may be unavailable or prohibitively expensive to synthesize.[3][7] The United States Pharmacopeia (USP) and other international bodies have increasingly recognized and provided guidance on the use of qNMR for pharmaceutical analysis, underscoring its reliability and growing acceptance.[6][8][9][10][11]

Experimental Protocol: A Self-Validating qNMR Workflow

The trustworthiness of a qNMR experiment is built upon a foundation of meticulous experimental design and execution. Each parameter is chosen to minimize sources of error and ensure the final result is accurate and reproducible.[12][13]

Rationale for Experimental Choices
  • Analyte Signal Selection: For tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate, two signals are ideal for quantification: the sharp singlet from the nine equivalent protons of the tert-butyl group and the singlet from the formyl proton . The tert-butyl signal is often preferred due to its high signal-to-noise ratio (S/N) and its location in a typically uncongested region of the spectrum.

  • Internal Standard (IS) Selection: An ideal IS must be stable, non-volatile, highly pure (certified), and possess sharp signals that do not overlap with the analyte or solvent signals.[14][15] For this analysis, Maleic Anhydride is an excellent choice. It is highly pure, stable, and its two equivalent olefinic protons produce a sharp singlet in DMSO-d₆ that is well-resolved from the analyte's signals.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without reacting with either. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for a wide range of organic compounds and its relatively simple residual solvent signals.[16]

  • Acquisition Parameters: The core of quantitative accuracy lies in the NMR acquisition parameters.

    • Relaxation Delay (D1): To ensure complete relaxation of all protons between scans, the relaxation delay (D1) must be at least 5 to 7 times the longest longitudinal relaxation time (T₁) of any signal being quantified (both analyte and IS).[2] This prevents signal saturation and ensures the integrated areas are truly proportional to the number of nuclei. A conservative D1 of 30-60 seconds is often employed when T₁ values are unknown.

    • Pulse Angle: A 90° flip angle is used to maximize the signal for a given number of scans, which is crucial for achieving a high signal-to-noise ratio.[2][12]

    • Signal-to-Noise Ratio (S/N): A high S/N is essential for accurate integration.[2] For precision better than 1%, an S/N of at least 250:1 is recommended.[2] This is achieved by adjusting the number of scans (transients).[17]

Step-by-Step Methodology
  • Sample Preparation:

    • Using a calibrated microbalance with at least 0.01 mg accuracy, accurately weigh approximately 15-20 mg of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate into a clean, dry vial.[18] Record the weight precisely (m_analyte).

    • To the same vial, add approximately 8-10 mg of a certified Maleic Anhydride internal standard (purity ≥99.5%). Record the weight precisely (m_IS). The use of a certified standard ensures traceability to primary standards, such as those from NIST.[19]

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer or higher):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate (typically 5-10 minutes).

    • Perform standard instrument shimming to optimize magnetic field homogeneity.

    • Set the following key acquisition parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30' or 'zg90').

      • Flip Angle: Calibrate and set to 90°.

      • Relaxation Delay (D1): ≥ 30 seconds.

      • Acquisition Time (AQ): ≥ 3 seconds to ensure signals fully decay and avoid truncation.[2]

      • Number of Scans (NS): Set to achieve S/N > 250:1 for the signals of interest (typically 16-64 scans).

      • Temperature: 298 K (25 °C), regulated.[18]

  • Data Processing:

    • Apply a small exponential line broadening (e.g., LB = 0.3 Hz) to improve S/N.

    • Manually perform zero-order and first-order phase correction for all signals.

    • Apply a robust baseline correction algorithm (e.g., 5th-order polynomial).[18]

    • Calibrate the spectrum by setting the residual DMSO-d₅ signal to 2.50 ppm.

    • Carefully integrate the selected analyte signal (e.g., the tert-butyl singlet) and the internal standard signal (maleic anhydride singlet).

  • Purity Calculation: The purity of the analyte (P_analyte) as a weight percentage (w/w%) is calculated using the following equation:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte : Integral of the selected analyte signal.

    • I_IS : Integral of the internal standard signal.

    • N_analyte : Number of protons for the analyte signal (e.g., 9 for the tert-butyl group).

    • N_IS : Number of protons for the IS signal (2 for maleic anhydride).

    • MW_analyte : Molecular weight of the analyte (249.28 g/mol ).

    • MW_IS : Molecular weight of the internal standard (98.06 g/mol ).

    • m_analyte : Mass of the analyte.

    • m_IS : Mass of the internal standard.

    • P_IS : Purity of the internal standard (as a percentage).

qNMR Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_is Accurately Weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve Dissolve Mixture in DMSO-d6 weigh_is->dissolve load_sample Load Sample & Equilibrate dissolve->load_sample shim Shim Magnet load_sample->shim setup_params Set Quantitative Parameters (D1≥30s, 90° pulse) shim->setup_params acquire Acquire FID setup_params->acquire process_fid FT, Phase & Baseline Correction acquire->process_fid integrate Integrate Analyte & IS Signals process_fid->integrate calculate Calculate Purity Using Formula integrate->calculate result Final Purity (w/w %) calculate->result

Caption: A validated workflow for qNMR purity analysis.

Orthogonal Confirmation: Comparison with Chromatographic Methods

For the highest level of confidence in purity assessment, employing orthogonal techniques—methods that rely on different physicochemical principles—is strongly recommended.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common alternatives to qNMR.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[1] It is exceptionally sensitive for detecting trace impurities. However, quantification by the common "area percent" method assumes that all compounds have an identical response factor to the detector (e.g., UV-Vis), which is rarely true.[5] Accurate quantification requires either isolating each impurity to generate a calibration curve or determining a Relative Response Factor (RRF), often using qNMR itself.[20]

  • Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile impurities, such as residual solvents. It is generally not suitable for non-volatile or thermally labile compounds like the title sulfonylcarbamate.

Head-to-Head Performance Comparison

The table below summarizes the key performance characteristics of each technique for the purity analysis of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Molar concentration based on nuclear properties.[5]Separation based on polarity and partitioning.[21]Separation based on volatility and polarity.[21]
Quantification Absolute/Primary Method. No analyte-specific standard needed.[3][6]Relative Method. Requires analyte-specific standards for accurate quantification or relies on area % assumptions.[5]Relative Method. Requires analyte-specific standards for accurate quantification.
Selectivity High, based on distinct chemical shifts. Can be challenging with severe signal overlap.High, based on chromatographic resolution. Co-elution can be an issue.Very high for volatile compounds. Not suitable for the primary analyte.
Precision Excellent, with Relative Standard Deviation (RSD) typically <1%.[22]Very good, with RSD typically <2%.Very good for its intended analytes.
Sensitivity Moderate. Generally suitable for impurities at levels >0.1%.[17][22]High. Excellent for detecting trace impurities (<0.05%).Very high for volatile analytes.
Sample Throughput Moderate. Long relaxation delays can increase experiment time.High. Modern UPLC systems are very fast.High.
Structural Info Yes. Provides definitive structural confirmation of the analyte and impurities.[2]No. Retention time alone is not definitive proof of identity.Yes, if coupled with Mass Spectrometry (GC-MS).
Illustrative Data & Interpretation

Consider a hypothetical batch of the analyte tested by both qNMR and HPLC-UV (220 nm).

MethodResultInterpretation
qNMR 98.5% (w/w)This value represents the absolute molar-based purity of the main component relative to the certified internal standard. It is insensitive to differences in chromophores.
HPLC (Area %) 99.7%This value suggests very few UV-active impurities. However, it may over-represent the purity if non-UV-active impurities are present or if an impurity has a much lower UV response factor than the main compound.[5]

This common discrepancy highlights the power of an integrated approach. qNMR provides a highly accurate "mass balance" purity value, while HPLC provides superior sensitivity for detecting and profiling low-level impurities.

Choosing the Right Analytical Tool

Method_Selection start What is the Analytical Goal? q1 Need Absolute Purity of Main Compound? start->q1 q2 Need to Profile Trace Impurities (<0.1%)? q1->q2 No use_qnmr Use qNMR (Primary Method) q1->use_qnmr Yes q3 Need to Quantify Residual Solvents? q2->q3 No use_hplc Use HPLC-UV/CAD (High Sensitivity) q2->use_hplc Yes use_gc Use Headspace GC-MS (Volatiles) q3->use_gc Yes end Analysis Complete q3->end No use_qnmr->q2 use_both Use Both qNMR & HPLC (Orthogonal Confirmation) use_qnmr->use_both use_hplc->use_both

Caption: Decision tree for selecting an analytical purity method.

Conclusion: An Integrated Strategy for Unimpeachable Quality

For the comprehensive purity analysis of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate, quantitative NMR (qNMR) stands out as a robust, reliable, and primary method for determining absolute purity. Its ability to provide direct quantification without analyte-specific reference standards offers a significant advantage in speed and resource management, particularly in research and development settings.[7]

However, no single technique is a panacea. While qNMR delivers an accurate measure of the main component, HPLC excels in the detection and quantification of trace-level impurities. Therefore, for the highest level of confidence required in pharmaceutical development, a dual, orthogonal approach is strongly recommended.[1] By using qNMR to establish the absolute purity of the bulk material and HPLC to profile and control trace impurities, researchers can build a complete and unimpeachable picture of sample quality, ensuring the integrity of their downstream processes and the safety of the final therapeutic agent.

References

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. National Open Access Monitor, Ireland. [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). National Institute of Standards and Technology (NIST). [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. CordenPharma. [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Journal of Agricultural and Food Chemistry. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Semantic Scholar. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH. [Link]

  • Almac Voice: Quantitative NMR (QNMR) – The Future of Assay Analysis. Almac Group. [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Standards for qNMR. Eurisotop. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]

  • NIST-Traceable NMR Method to Determine Quantitative Weight Percentage Purity of Nitrogen Mustard HN-1 Feedstock Samples. Defense Technical Information Center. [Link]

  • Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. PubMed. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s).
  • tert-Butyl n-[(1-formylcyclopropyl)sulfonyl]carbamate. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-n-(1-formylcyclopropyl_sulfonyl_carbamate]([Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a discipline rooted in molecular causality. tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate (CAS 1108658-38-3) is a highly functionalized, high-value intermediate. The cyclopropyl moiety is a privileged scaffold in modern drug discovery, frequently incorporated into antiviral, antidiabetic, and targeted oncology therapeutics to enhance metabolic stability and target affinity[1][2].

However, the very features that make this molecule synthetically valuable—an electrophilic formyl group, a strained cyclopropyl ring, and an acidic sulfonyl carbamate—also dictate its hazard profile. Handling this compound requires a self-validating system of environmental controls and Personal Protective Equipment (PPE) designed specifically for its reactivity.

Here is the comprehensive, step-by-step operational and safety guide for handling this reactive intermediate.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first translate the compound's structural properties into physical risks. The compound exhibits acute toxicity across all exposure routes and poses specific target organ toxicity risks[3].

Table 1: Quantitative Hazard Data and Operational Impact

Property / Hazard ClassificationValue / CodeCausality & Impact on Handling Protocol
Molecular Weight 249.28 g/mol [4]Determines stoichiometric calculations; fine powders of this mass can easily aerosolize, requiring strict draft control.
Acute Toxicity (Oral/Dermal/Inhal.) H302, H312, H332[3]Systemic toxicity via multiple routes mandates a complete physical barrier (double-gloving, face protection).
Skin & Eye Irritation H315, H319[3]The acidic sulfonyl carbamate and reactive formyl group cause severe mucous membrane irritation. Safety goggles are non-negotiable.
Specific Target Organ Toxicity H336 (STOT SE 3)[3]Inhalation may cause central nervous system depression (drowsiness/dizziness). Open-bench handling is strictly prohibited.

The Causality of Protection: PPE Matrix

Standard laboratory PPE is insufficient for handling multi-hazard intermediates. Every piece of equipment must be selected based on the chemical's specific interaction with barrier materials.

  • Hand Protection (Dual-Layer System): The lipophilic tert-butyl (Boc) group allows the molecule to permeate less dense polymers. Use double nitrile gloves (minimum 6 mil thickness for the outer layer). Nitrile provides superior resistance to the polar aprotic solvents (e.g., DMF, DMSO) typically used to solubilize this compound.

  • Respiratory Protection: Because of the H332 and H336 hazards[3], handling must occur inside a certified chemical fume hood. If a fume hood is unavailable or during a spill response, a NIOSH-approved P100 half-face respirator is required to filter out fine, toxic particulates.

  • Eye & Face Protection: Wear tightly fitting, indirect-vented safety goggles . Standard safety glasses leave gaps that aerosolized particles can penetrate, leading to severe eye irritation (H319)[3].

  • Body Protection: A flame-resistant (FR) laboratory coat with elastic cuffs. The cuffs prevent the sleeves from dragging through contaminated surfaces and creating secondary exposure routes.

Operational Methodology: Step-by-Step Workflow

Trustworthy science relies on reproducible, self-validating protocols. The following methodology ensures that the operator is protected from the moment the reagent bottle is retrieved to the final waste segregation.

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity between 0.4 and 0.6 m/s (80–120 fpm).

  • Prepare the Workspace: Line the hood surface with static-dissipative, chemical-resistant absorbent pads. This prevents the aerosolization of the powder via static cling.

  • Inert Atmosphere Preparation: Because the formyl group is susceptible to atmospheric oxidation, set up an Argon or Nitrogen purge line.

Phase 2: Execution and Transfer
  • Don PPE: Apply the dual-layer nitrile glove system, safety goggles, and FR lab coat.

  • Equilibrate: Bring the sealed reagent bottle to room temperature inside a desiccator before opening to prevent condensation from degrading the sulfonyl carbamate.

  • Transfer: Open the container at least 6 inches behind the fume hood sash. Use an anti-static weighing spatula to transfer the solid.

  • Seal and Purge: Once the required mass is transferred to the reaction vessel, immediately purge the primary reagent bottle with inert gas and seal it tightly.

Phase 3: Post-Operation Decontamination
  • Tool Decontamination: Rinse all spatulas and glassware with a compatible solvent (e.g., acetone), collecting the rinsate in a designated halogen-free organic waste container.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them as solid hazardous waste. Remove the inner gloves only after exiting the workspace.

HandlingWorkflow A 1. Pre-Operation Verify Hood & Purge Ar/N2 B 2. PPE Donning Double Nitrile, Goggles, Coat A->B C 3. Material Transfer Anti-Static Tools in Hood B->C D 4. Reaction Execution Temp Control < 25°C C->D E 5. Waste Segregation Halogen-Free Organics D->E F 6. Decontamination Solvent Wash & Doff E->F

Operational workflow for handling reactive sulfonyl carbamate intermediates.

Spill Response and Disposal Plan

In the event of a containment failure, immediate and calculated action is required to mitigate the acute toxicity and STOT SE 3 risks[3].

Emergency Spill Protocol
  • Assess and Isolate: Immediately halt work. If the spill is >50g or occurs outside a fume hood, evacuate the laboratory and contact Environmental Health and Safety (EHS).

  • Upgrade PPE: For minor spills (<50g) inside the hood, don a P100 respirator before initiating cleanup.

  • Containment: Cover the spilled powder with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use paper towels , as the friction can aerosolize the powder.

  • Collection: Use non-sparking tools (e.g., a plastic dustpan and brush) to sweep the absorbed mixture.

  • Neutralization: Wipe the affected surface with a mildly alkaline 5% sodium bicarbonate ( NaHCO3​ ) solution. This neutralizes any residual acidic sulfonyl carbamate derivatives, followed by a distilled water rinse.

  • Disposal: Transfer all collected waste, including the absorbent and contaminated PPE, into a clearly labeled, sealable hazardous solid waste container.

SpillResponse Spill Spill Detected (CAS 1108658-38-3) Assess Assess Spill Location & Volume Spill->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (> 50g) or Outside Hood Assess->Major High Risk Absorb Apply Inert Absorbent (Vermiculite/Sand) Minor->Absorb Evac Evacuate Area & Contact EHS Major->Evac Sweep Collect with Non-Sparking Tools Absorb->Sweep Dispose Seal in Hazardous Waste Container Sweep->Dispose

Spill response and neutralization decision tree for formylcyclopropyl derivatives.

References

  • tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate — Chemical Substance Information, NextSDS, [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety, ResearchGate, [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates, National Institutes of Health (NIH), [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
Reactant of Route 2
tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.